7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
Overview
Description
“7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is a chemical compound with the molecular formula C17H16N2O6. It is a fluorescent probe that is reactive towards primary amine groups on proteins, peptides, antibodies, and other biomolecules .
Molecular Structure Analysis
The molecular structure of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is characterized by its molecular formula C17H16N2O6. The compound has an average mass of 344.319 Da and a monoisotopic mass of 344.100830 Da .
Chemical Reactions Analysis
The chemical reactions involving “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” are complex and involve various stages . Unfortunately, the specific details of these reactions are not available in the current resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” include a density of 1.4±0.1 g/cm3, a boiling point of 552.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 287.8±32.9 °C .
Scientific Research Applications
Fluorescent Labeling in High-Performance Liquid Chromatography
7-Dimethylaminocoumarin derivatives, such as 7-(diethylamino)coumarin-3-carboxylic acid succinimidyl ester, have been used as sensitive fluorescent derivatization reagents in high-performance liquid chromatography (HPLC). These derivatives enable the detection of amino acids and oligopeptides at femtomole levels, showcasing their high sensitivity and utility in analytical chemistry (Liu, Wang, Liang, & Zhang, 2001).
Photophysical Studies for Microenvironments
Photophysical studies of 7-DCCAE (a derivative of 7-dimethylaminocoumarin) in different microenvironments like reverse micelles have been explored. These studies help in understanding the dynamics and properties of these compounds under various conditions, which is significant for applications in biochemistry and materials science (Maity, Chatterjee, & Seth, 2014).
Probing Side Reactions in Antibody-Drug Conjugation
In a study focusing on the stability of antibody-drug conjugates, a succinimidyl ester analog of dimethylaminocoumarin was used to investigate potential side reactions during the conjugation process. This research highlights the role of these compounds in enhancing our understanding of drug stability and reaction mechanisms in pharmaceutical development (Chih, Gikanga, Yang, & Zhang, 2011).
Synthesis of Fluorescent Derivatization Reagents
Research into the synthesis of fluorescent derivatization reagents based on 7-dimethylaminocoumarin derivatives has been conducted to improve the sensitivity and effectiveness of various analytical techniques. These compounds have been shown to be effective in labeling and detecting carboxylic acids in HPLC (Takechi, Kamada, & Machida, 1996).
Development of Novel Fluorescent Reagents
The synthesis and spectroscopic study of novel fluorescent reagents, such as N-(7-Dimethylamino-4-methyl-3-coumarinyl)-maleimide, have been explored. These studies aim to find new compounds with improved properties for use in biochemical assays and fluorescence spectroscopy (Machida, Ushijima, Takahashi, & Kanaoka, 1977).
Application in Spaceflight Missions
One of the unique applications of succinimidyl ester derivatives of coumarin involves the use of Pacific Blue™ succinimidyl ester in microchip capillary electrophoresis with laser-induced fluorescence detection. This research is aimed at developing sensitive techniques for organic chemical analysis in spaceflight missions (Stockton, Mora, Cable, Davenport, Tilley, & Willis, 2013).
Surface Chemistry and Activation Studies
Studies on the activation of acid terminal groups on modified surfaces using succinimidyl ester chemistry have been conducted. These studies are crucial for the development of advanced materials and devices in fields like bioengineering and nanotechnology (Sam et al., 2010).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVIONHAFVXWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242389 | |
Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester | |
CAS RN |
96686-59-8 | |
Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID SUCCINIMIDYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6B7Z57XYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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